(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(9-12)15(17)18/h5-8,12-13H,2-4,9H2,1H3,(H,17,18)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWWIAPCTRNLKX-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198482 | |
| Record name | rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735269-70-2 | |
| Record name | rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735269-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methylbenzoyl group: This step often involves Friedel-Crafts acylation, where a 4-methylbenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of (1S,3R)-3-(4-methylbenzyl)cyclohexane-1-carboxylic acid.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexane Ring
Fluorinated Analogs
- cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-80-4):
- Structure : Differs by replacing the 4-methyl group with a fluorine atom at the benzoyl meta-position.
- Molecular Weight : 250.27 g/mol (C₁₄H₁₅FO₃).
- Key Properties : The electron-withdrawing fluorine atom increases polarity and metabolic stability compared to the methyl group. Purity is reported as 96% .
Amino-Functionalized Derivatives
- (1S,3R)-3-Aminocyclohexane-1-carboxylic acid (CAS 81131-40-0): Structure: Replaces the 4-methylbenzoyl group with an amino group. Molecular Weight: 157.18 g/mol (C₇H₁₃NO₂). Key Properties: The amino group introduces basicity (pKa ~9–10), enhancing water solubility. Storage requires an inert atmosphere due to sensitivity .
Boc-Protected Amino Derivatives
- (1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS 1430938-32-1): Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group. Molecular Weight: 243.30 g/mol (C₁₂H₂₁NO₄). Key Properties: The Boc group improves stability and solubility in organic solvents, making it a common intermediate in peptide synthesis .
Stereochemical Variants
- rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic acid (CAS 22267-35-2): Structure: Cis-3-hydroxy substituent instead of benzoyl. Molecular Weight: 144.17 g/mol (C₇H₁₂O₃).
Complex Cyclohexane Derivatives
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7):
Physicochemical and Functional Comparisons
Biological Activity
(1S,3R)-3-(4-methylbenzoyl)cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure characterized by a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid functional group. The compound's biological activity is attributed to its interactions with various biological targets, leading to potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H18O3
- CAS Number : 735269-70-2
The biological activity of this compound is primarily mediated through its ability to interact with specific enzymes and receptors. It has been suggested that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, its structural features allow it to modulate receptor activity, which could be beneficial in various therapeutic contexts.
Anti-inflammatory Effects
Research indicates that this compound may possess significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB pathways in macrophages. These findings suggest its potential utility in treating inflammatory diseases.
Analgesic Properties
In animal models, the compound has demonstrated analgesic effects comparable to standard pain relief medications. The mechanism appears to involve modulation of pain signaling pathways, although further research is needed to elucidate the precise mechanisms involved.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the anti-inflammatory effects in LPS-stimulated macrophages. Results showed a significant decrease in TNF-alpha and IL-6 levels. |
| Study 2 | Investigated analgesic effects in rodent models. The compound reduced pain responses significantly compared to control groups. |
| Study 3 | Assessed cytotoxicity on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types without affecting normal cells. |
Applications in Medicine
Given its promising biological activities, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Drugs : Potential use in treating conditions like arthritis and other inflammatory disorders.
- Pain Management : Possible development as a new analgesic agent.
- Cancer Therapy : Investigated for its selective cytotoxic effects on cancer cells.
Q & A
Q. Basic Research Focus
- Chiral HPLC : Use a Chiralpak® IG-3 column with hexane:isopropanol (95:5) to resolve enantiomers .
- NMR Spectroscopy : Key signals:
- δ 7.75 (d, J=8.2 Hz, 2H, aromatic H).
- δ 2.40 (s, 3H, CH₃).
- Mass Spectrometry : ESI-MS m/z 275.1 [M+H]⁺ confirms molecular weight .
How do structural modifications (e.g., halogenation) impact pharmacological properties?
Advanced SAR Analysis
Substituent effects on the benzoyl group modulate lipophilicity (logP) and metabolic stability:
-
Table 2 : Comparative SAR of derivatives:
Substituent logP COX-2 IC₅₀ (μM) Metabolic Stability (t₁/₂, min) 4-CH₃ 2.8 0.12 45 4-F 2.5 0.09 60 4-Cl 3.1 0.25 30 -
Key Insight : Fluorine improves metabolic stability but may reduce solubility .
What strategies mitigate racemization during large-scale synthesis?
Q. Advanced Process Optimization
- Low-Temperature Conditions : Perform reductions at -20°C to minimize thermal racemization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to stabilize the carboxylic acid during intermediate steps .
- In Situ Monitoring : ReactIR tracks chiral integrity via carbonyl absorption bands (1700–1750 cm⁻¹) .
How does the compound’s logD affect its cellular uptake in in vitro models?
Q. Advanced Pharmacokinetic Focus
- logD (pH 7.4) : 2.8 indicates moderate membrane permeability.
- Caco-2 Assay : Papp (apical-to-basal) = 12 × 10⁻⁶ cm/s, suggesting passive diffusion dominates .
- Mitigation Strategy : Prodrug derivatization (e.g., ethyl ester) increases logD to 3.5, enhancing uptake .
What computational methods predict off-target interactions for this compound?
Q. Advanced Bioinformatics Approach
- Molecular Dynamics (MD) Simulations : Simulate binding to homologous enzymes (e.g., COX-1 vs. COX-2) to assess selectivity.
- Pharmacophore Modeling : Align with known inhibitors (e.g., celecoxib) to identify shared interaction motifs .
- Docking Scores : Glide XP score of -9.2 kcal/mol for COX-2 vs. -6.5 kcal/mol for 5-lipoxygenase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
